6-Bromo-3-fluoropicolinonitrile
Overview
Description
6-Bromo-3-fluoropicolinonitrile is a chemical compound with the molecular formula C6H2BrFN2 . It has a molecular weight of 201 g/mol.
Physical And Chemical Properties Analysis
6-Bromo-3-fluoropicolinonitrile has a molecular weight of 201 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Chemical Transformations
- Friedländer Condensation : 6-Bromo-3-fluoropicolinonitrile is utilized in Friedländer condensations, forming bidentate and tridentate derivatives useful in optical applications due to their high emission quantum yield (Hu, Zhang, & Thummel, 2003).
- Halodeboronation : The compound is applied in the halodeboronation of aryl boronic acids, demonstrating its versatility in chemical transformations (Szumigala, Devine, Gauthier, & Volante, 2004).
Pharmacological Research
- Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors : Derivatives of 6-Bromo-3-fluoropicolinonitrile are explored for their cytotoxicity and potential as inhibitors of epidermal growth factor receptor tyrosine kinase, a target in cancer therapy (Mphahlele, Paumo, & Choong, 2017).
Material Science and Photophysics
- Photophysical Studies : This compound is used in the study of photophysics, demonstrating unique fluorescent properties that are valuable for applications in biological probes (Vázquez, Blanco, & Imperiali, 2005).
Crystallography
- Structural Analysis : Crystal structure analysis is conducted on compounds derived from 6-Bromo-3-fluoropicolinonitrile, contributing to the understanding of molecular interactions and the design of new materials (Naveen et al., 2006).
Safety and Hazards
While specific safety and hazard information for 6-Bromo-3-fluoropicolinonitrile was not found, similar compounds can pose risks. For instance, they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always handle such compounds with appropriate safety measures.
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.
Biochemical Pathways
It has been used in the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes , suggesting that it may play a role in the biochemical pathways these compounds affect.
Action Environment
It is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially impact its stability.
properties
IUPAC Name |
6-bromo-3-fluoropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDRILCEVHHUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256788-71-2 | |
Record name | 6-bromo-3-fluoropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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